

1-Benzyl-1,4-dihydronicotinamide as an NADH model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzyl-1,4-dihydronicotinamide

Cat. No.: B015336

[Get Quote](#)

An In-depth Technical Guide to **1-Benzyl-1,4-dihydronicotinamide** (BNAH) as an NADH Model

Introduction

Nicotinamide adenine dinucleotide (NADH), in its reduced form, is a fundamental coenzyme in biological systems, acting as a primary carrier of reducing equivalents in a vast array of metabolic redox reactions. The core of its reactivity lies in the 1,4-dihydropyridine moiety, which can transfer a hydride ion (H^-) to a substrate, thereby becoming oxidized to NAD^+ . The complexity of the natural enzyme systems often necessitates the use of simpler model compounds to elucidate the fundamental mechanisms of hydride transfer. **1-Benzyl-1,4-dihydronicotinamide** (BNAH) is one of the most extensively studied and utilized NADH models due to its structural similarity to the active part of NADH and its ability to mimic the hydride-donating properties of the natural coenzyme in non-enzymatic reactions.^[1]

This guide provides a comprehensive technical overview of BNAH, covering its synthesis, physicochemical properties, reaction mechanisms, and applications in chemical reductions. It is intended for researchers, chemists, and drug development professionals interested in redox chemistry and the development of biomimetic systems.

Synthesis of 1-Benzyl-1,4-dihydronicotinamide (BNAH)

BNAH is typically synthesized by the reduction of its corresponding pyridinium salt, 1-benzyl-3-carbamoylpyridinium halide. A common and efficient method involves the use of sodium dithionite as the reducing agent in an aqueous solution.

Experimental Protocol: Synthesis of BNAH

This protocol is adapted from the procedure described in patent literature[2].

Materials:

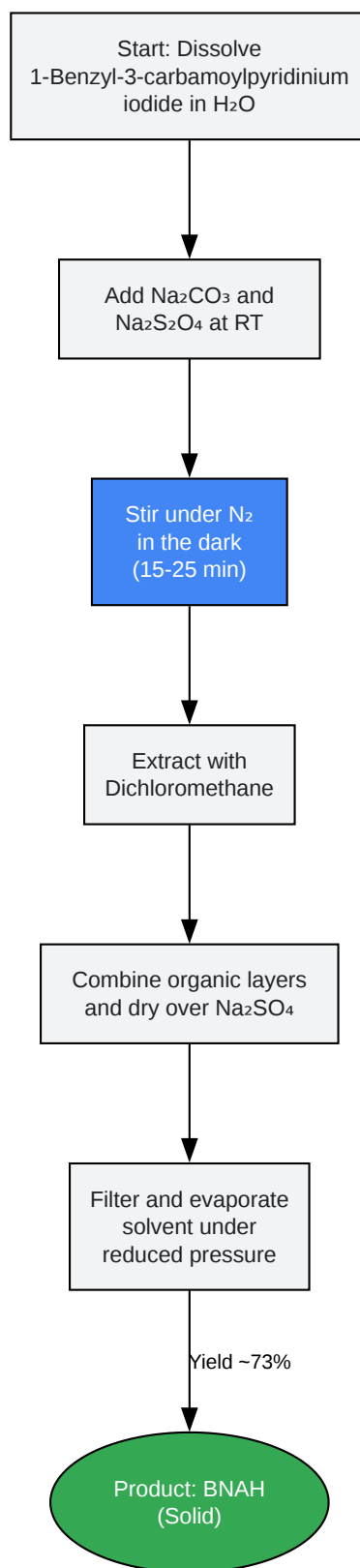
- 1-Benzyl-3-carbamoylpyridinium iodide (or chloride/bromide)
- Sodium carbonate (Na_2CO_3)
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Deionized water (H_2O)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Nitrogen gas (N_2)

Procedure:

- Dissolve 1-benzyl-3-carbamoylpyridinium iodide (e.g., 1 g, 3.41 mmol) in deionized water (15 mL) in a round-bottom flask.[2]
- To this solution, add sodium carbonate (1.44 g, 13.64 mmol) followed by sodium dithionite (2.65 g, 12.96 mmol) at room temperature.[2]
- Immediately purge the flask with nitrogen and stir the resulting solution under an inert atmosphere in the dark for approximately 15-25 minutes. The reaction is typically rapid.[2]
- After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.[2]

- Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure at room temperature to avoid degradation of the product.[2]
- The resulting solid is **1-benzyl-1,4-dihydronicotinamide** (BNAH), which can be further purified if necessary. The reported yield is approximately 73%.[2]

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of BNAH.

Physicochemical and Spectroscopic Properties

BNAH is a solid at room temperature and is sensitive to light and air. Its key properties are summarized in the table below. The UV-vis spectrum is particularly important for monitoring reactions, as the characteristic absorption band of the dihydropyridine ring disappears upon oxidation to the pyridinium salt (BNA⁺).^[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₄ N ₂ O	^[4]
Molecular Weight	214.26 g/mol	^[4]
Appearance	Yellow or colorless solid	^[5]
CAS Number	952-92-1	^[6]
UV-Vis λ _{max}	~358 nm in acetonitrile or water (characteristic band for the 1,4-dihydropyridine ring)	^[3]
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 7.34 (m, 5H), 7.26 (s, 1H), 5.75 (d, 1H), 5.38 (s, 2H), 4.76 (m, 1H), 4.30 (s, 2H), 3.19 (s, 2H)	^[2]
¹³ C NMR (CDCl ₃ , 75.5 MHz)	δ (ppm): 140.15, 137.37, 129.09, 128.95, 127.92, 127.29, 103.34, 98.75, 57.52, 22.97	^[2]

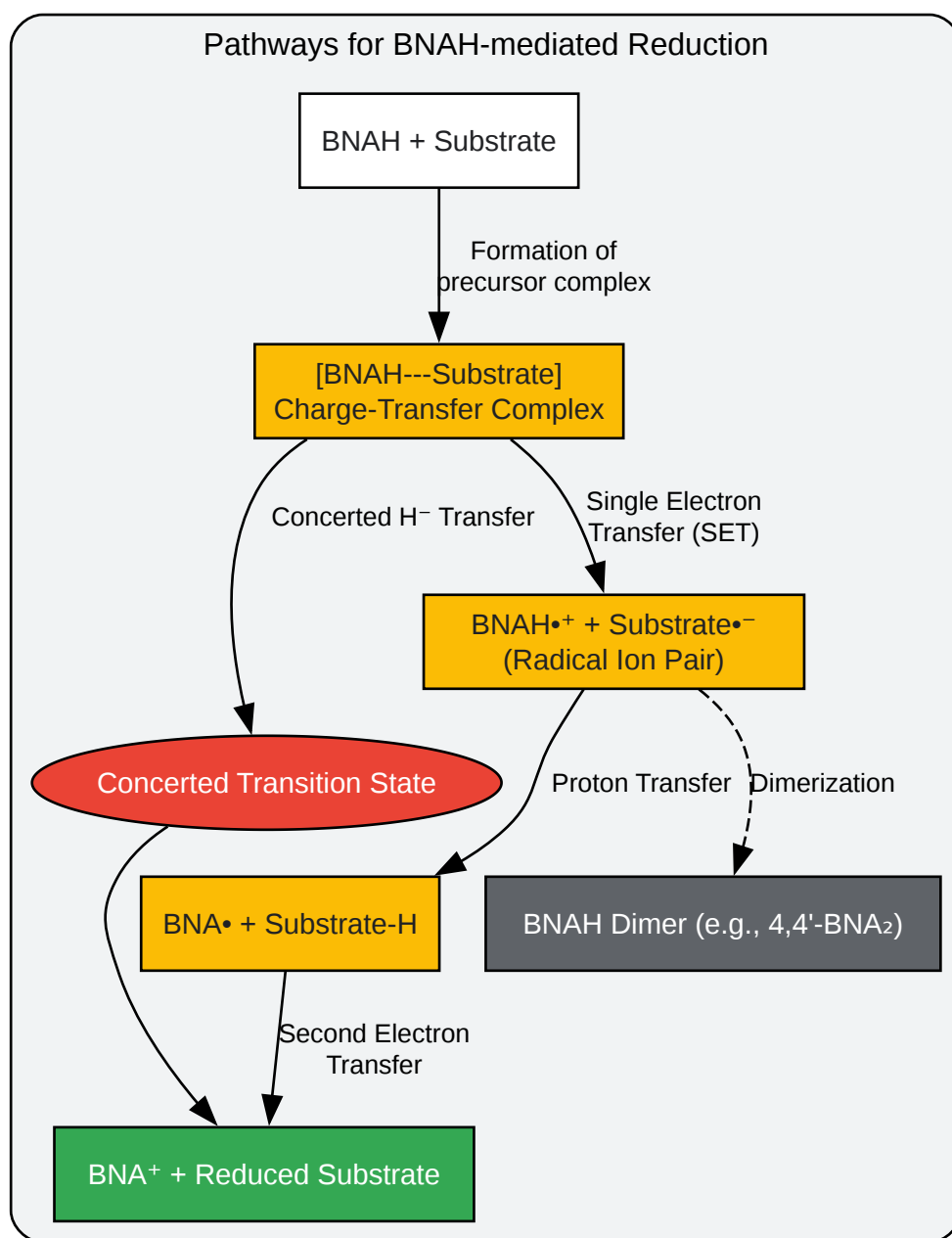
Mechanism of Hydride Transfer

BNAH reduces substrates by donating a hydride equivalent. The exact mechanism of this transfer has been a subject of extensive study and can proceed through different pathways depending on the substrate and reaction conditions. The main possibilities include a one-step (concerted) hydride transfer or a multi-step process involving sequential electron and proton transfers.^[7]

- **Concerted Hydride Transfer:** In this pathway, the hydride ion (H^-) is transferred directly from the C4 position of the BNAH dihydropyridine ring to the substrate in a single transition state.
- **Stepwise Electron-Proton-Electron (EPE) Transfer:** This mechanism involves an initial single-electron transfer (SET) from BNAH to the substrate, forming a BNAH radical cation ($\text{BNAH}^{\bullet+}$) and a substrate radical anion. This is often followed by a proton transfer and a subsequent second electron transfer.^[8]
- **Charge-Transfer Complex Intermediate:** In many reactions, a charge-transfer (CT) complex forms between BNAH and the substrate prior to the actual hydride transfer. This intermediate has been detected spectroscopically in reactions with certain substrates like p-benzoquinone derivatives.^{[7][9]}

Upon donating a hydride or two electrons and a proton, BNAH is oxidized to the stable 1-benzyl-3-carbamoylpyridinium cation (BNA^+). In reactions involving single-electron transfer, the resulting BNAH radical can also dimerize to form species like 4,4'- BNA_2 .^[8]

Hydride Transfer Mechanisms Diagram



[Click to download full resolution via product page](#)

Caption: Potential mechanisms of hydride transfer from BNAH.

Thermodynamics and Kinetics

The reducing power of BNAH can be quantified by its thermodynamic and kinetic parameters. These values are crucial for predicting the feasibility and rate of a reduction reaction.

Parameter	Value	Significance	Reference(s)
Oxidation Potential (E(BNA ⁺ /BNAH))	-0.57 V (vs. SCE in acetonitrile)	Measures the thermodynamic ability to donate electrons. The negative value indicates a good reducing agent.	[10]
Hydride Donating Ability ($\Delta G^\circ(\text{H}^-)$)	64.2 kcal/mol	The free energy required to release a hydride ion. Classifies BNAH as a medium-strong hydride donor.	[11]
Bond Dissociation Free Energy ($\Delta G^\circ(\text{C-H})$)	70.9 kcal/mol	The energy required for homolytic cleavage of the C4-H bond, relevant for hydrogen atom transfer steps.	[11]
Rate Constant (k_{obs} vs. PTZ ^{•+})	$2.80 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$ (at 298 K)	Example of a rapid reaction rate, in this case with N-benzylphenothiazine radical cation.	[9]
Quenching Rate Constant (k_{q} vs. Ru(II) [*])	$2.0 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$	Rate of electron transfer to an excited-state photosensitizer in photocatalysis.	[12][13]

Applications in Chemical Reductions

BNAH is a versatile reagent for the reduction of a wide range of functional groups. Its mild nature allows for selective reductions where stronger reagents like metal hydrides might fail.

Substrate Class	Example Substrate	Product	Key Features	Reference(s)
Activated C=C Bonds	p-Benzoquinone Derivatives	Hydroquinone Derivatives	Reaction is accelerated by Mg^{2+} ions, which coordinate to the quinone.	[7]
α,β -Epoxy Ketones	Chalcone Epoxide	β -Hydroxy Ketone	Provides a chemo- and regioselective method for epoxide opening and ketone reduction.	[14][15]
Electron-Deficient Uracils	1,3-Dimethyl-5-nitrouracil	5,6-Dihydro-1,3-dimethyl-5-nitrouracil	Reduction is highly dependent on electron-withdrawing substituents on the uracil ring.	
Prochiral Olefins	2-Bromo-1-phenylethylidene malononitrile	2-Phenyl-1,1-cyclopropanedicarbonitrile	Can achieve stereoselectivity when the reaction is carried out in the presence of chiral cyclodextrins.	[16]

Photocatalytic
CO₂ Reduction

Carbon Dioxide
(CO₂)

Formic Acid
(HCOOH)

Acts as a
sacrificial
electron donor in
photocatalytic [8][13]
systems to
regenerate the
active catalyst.

Experimental Protocol for a Representative Reduction

This section provides a general workflow for the BNAH-mediated reduction of a ketone, a common application.

General Protocol: Reduction of an Aromatic Ketone

Materials:

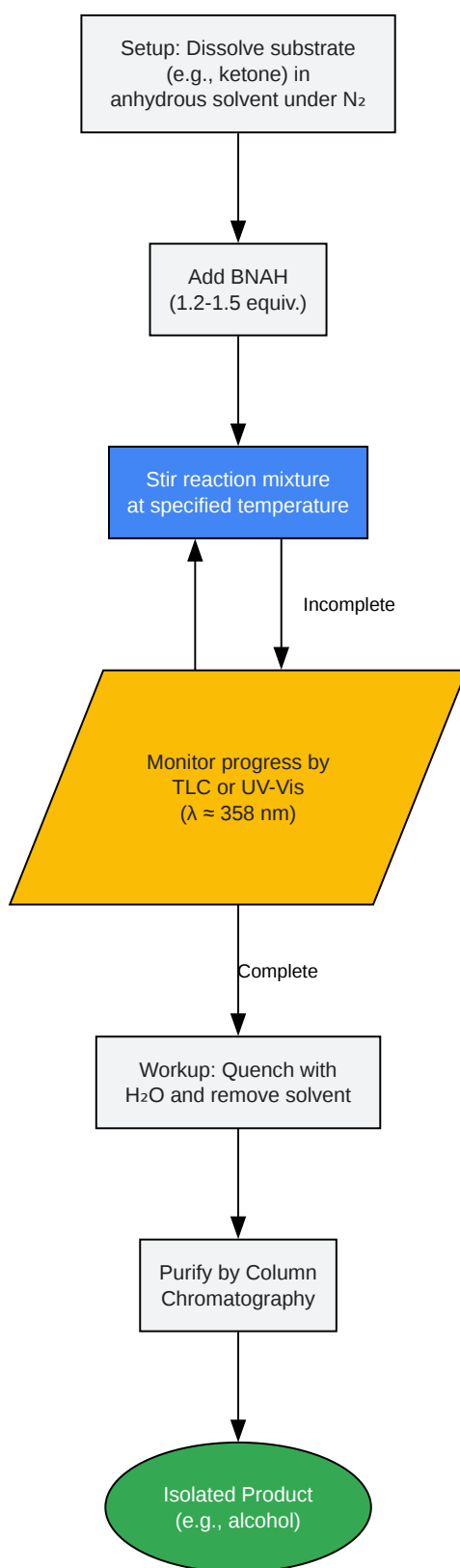
- Aromatic ketone (e.g., Acetophenone)
- BNAH
- Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
- Inert gas (Nitrogen or Argon)
- Thin Layer Chromatography (TLC) plate (silica gel)
- UV lamp

Procedure:

- In a dry, nitrogen-flushed flask, dissolve the ketone (1 equivalent) in the anhydrous solvent.
- Add BNAH (typically 1.2-1.5 equivalents) to the solution.

- Stir the reaction mixture at room temperature (or gentle heating if required) under an inert atmosphere.
- Monitor the reaction progress using TLC. Spot the reaction mixture on a silica gel plate. The BNAH spot will be UV active, while the product BNA⁺ is often visible as a different spot. The disappearance of the starting ketone should also be monitored.
- Alternatively, monitor the reaction using a UV-Vis spectrophotometer by observing the decrease in absorbance at ~358 nm, which corresponds to the consumption of BNAH.[3]
- Once the reaction is complete (as indicated by TLC or spectroscopy), quench the reaction by adding a small amount of water.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product (the secondary alcohol) using column chromatography on silica gel to separate it from the BNA⁺ salt and any unreacted starting material.

General Reduction Workflow Diagram



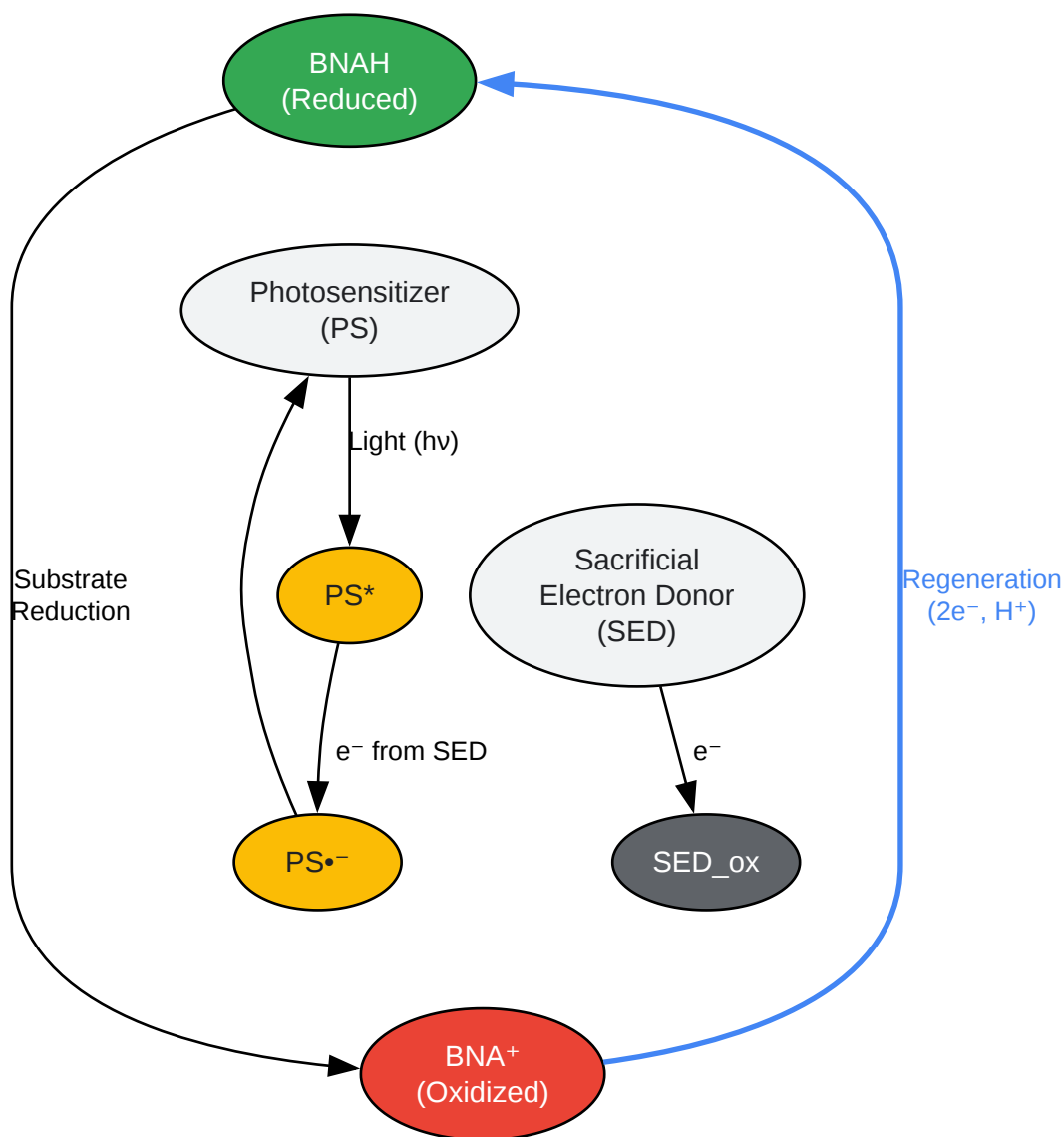
[Click to download full resolution via product page](#)

Caption: General workflow for a BNAH-mediated reduction.

Regeneration of BNAH

For catalytic applications, the regeneration of BNAH from its oxidized form, BNA⁺, is essential. Photocatalytic methods have been developed for this purpose. In a typical system, a photosensitizer absorbs light and becomes a potent reductant, which can then reduce BNA⁺ back to BNAH in the presence of a sacrificial electron donor.

Photocatalytic Regeneration Cycle



[Click to download full resolution via product page](#)

Caption: Photocatalytic cycle for BNAH regeneration.

Conclusion

1-Benzyl-1,4-dihydronicotinamide (BNAH) stands as a highly effective and versatile model for the natural coenzyme NADH. Its straightforward synthesis, well-characterized reactivity, and ability to reduce a variety of organic substrates under mild conditions make it an invaluable tool in the study of redox processes and in synthetic organic chemistry. The continued investigation into its reaction mechanisms, particularly in biomimetic and catalytic systems, promises to further expand its utility and deepen our understanding of hydride transfer chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzylidihydronicotinamide | C₁₃H₁₄N₂O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE | 952-92-1 [chemicalbook.com]
- 7. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Photocatalytic CO₂ reduction with high turnover frequency and selectivity of formic acid formation using Ru(II) multinuclear complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic Cards of Classic NADH Models and Their Related Photoexcited States Releasing Hydrides in Nine Elementary Steps and Their Applications - PMC

[pmc.ncbi.nlm.nih.gov]

- 12. Highly efficient, selective, and durable photocatalytic system for CO₂ reduction to formic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02018B [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Magnetic Nano-Fe₃O₄-Supported 1-Benzyl-1,4-dihydronicotinamide (BNAH): Synthesis and Application in the Catalytic Reduction of α,β -Epoxy Ketones [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereoselective reduction with NADH model BNAH through chiral induction in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Benzyl-1,4-dihydronicotinamide as an NADH model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015336#1-benzyl-1-4-dihydronicotinamide-as-an-nadh-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com